molecular formula C13H9N7O2S B2593667 N-(5-(1-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 1219904-47-8

N-(5-(1-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide

Cat. No. B2593667
CAS RN: 1219904-47-8
M. Wt: 327.32
InChI Key: WWPNUMISCYUOQF-UHFFFAOYSA-N
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Description

N-(5-(1-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a useful research compound. Its molecular formula is C13H9N7O2S and its molecular weight is 327.32. The purity is usually 95%.
BenchChem offers high-quality N-(5-(1-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-(1-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Medicinal Chemistry and Drug Discovery

The pyrazole scaffold has gained prominence in medicinal chemistry due to its diverse pharmacological properties. Researchers have explored derivatives of this compound for their potential as drug candidates. Specifically, N-(5-(1-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide exhibits promising bioactivity. Studies have investigated its interactions with biological targets, binding modes, and potential therapeutic applications .

Agrochemistry

Pyrazoles find applications in agrochemicals, including pesticides and herbicides. The unique structural features of N-(5-(1-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide may contribute to its effectiveness in crop protection. Researchers have explored its pesticidal properties and mechanisms of action .

Coordination Chemistry

The pyrazole scaffold serves as a versatile ligand in coordination chemistry. N-(5-(1-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide can form stable complexes with transition metal ions. Investigations into its coordination behavior and potential catalytic applications are ongoing .

Organometallic Chemistry

Organometallic complexes containing pyrazole-based ligands play a crucial role in catalysis and materials science. Researchers have explored the synthesis of N-(5-(1-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide derivatives and their reactivity with metal centers. These complexes may find applications in various catalytic processes .

Green Synthesis and Microwave-Assisted Reactions

Efforts have been made to develop environmentally friendly synthetic routes for pyrazole derivatives. Researchers have explored green synthesis methods, including microwave-assisted reactions, to access N-(5-(1-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide and related compounds. These approaches enhance efficiency and reduce environmental impact .

Antileishmanial and Antimalarial Activities

Hydrazine-coupled pyrazoles, including our compound of interest, have demonstrated potent antileishmanial and antimalarial effects. Molecular simulation studies have elucidated their binding interactions with relevant protein targets. These findings contribute to the development of novel therapies against parasitic diseases .

properties

IUPAC Name

N-[5-(2-methylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-2,1,3-benzothiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9N7O2S/c1-20-10(4-5-14-20)12-16-17-13(22-12)15-11(21)7-2-3-8-9(6-7)19-23-18-8/h2-6H,1H3,(H,15,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWPNUMISCYUOQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C2=NN=C(O2)NC(=O)C3=CC4=NSN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9N7O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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